Product packaging for 6-Thia-1-azaspiro[3.4]octane(Cat. No.:)

6-Thia-1-azaspiro[3.4]octane

Cat. No.: B13274465
M. Wt: 129.23 g/mol
InChI Key: HIYNBFYKTKOYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Thia-1-azaspiro[3.4]octane is a valuable spirocyclic heterocycle offered as a multifunctional module for medicinal chemistry and drug discovery research . Spirocycles like this one are of special significance because they are conformationally rigid, inherently three-dimensional, and possess a high fraction of sp3-hybridized atoms (Fsp3), properties that are often associated with successful drug candidates . The azaspiro[3.4]octane scaffold has been identified as a potent core structure in novel pharmaceutical compounds. Specifically, research has shown that integrating the 6-azaspiro[3.4]octane periphery into the structure of ciprofloxacin congeners results in new antibiotic candidates with a high level of potency and a broad spectrum of activity against resistant pathogens . Synthetic routes for related thia-azaspiro[3.4]octanes have been reported to be step-economic and scalable, underscoring their practicality as synthetic intermediates . This compound can serve as a sophisticated surrogate for common heterocycles like piperazine, helping researchers explore new chemical and patent space in their quest to develop novel bioactive molecules . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NS B13274465 6-Thia-1-azaspiro[3.4]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

7-thia-1-azaspiro[3.4]octane

InChI

InChI=1S/C6H11NS/c1-3-7-6(1)2-4-8-5-6/h7H,1-5H2

InChI Key

HIYNBFYKTKOYFG-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CCSC2

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Thia 1 Azaspiro 3.4 Octane Derivatives

Transformations Involving the Sulfur Heteroatom

The sulfur atom in the thietane (B1214591) ring is a key site for chemical modification, allowing for the modulation of the compound's electronic and steric properties.

Oxidation to Sulfoxides and Sulfones (e.g., 6,6-dioxide derivatives)

The sulfur atom of the 6-thia-1-azaspiro[3.4]octane core can be readily oxidized to form the corresponding sulfoxides and sulfones. smolecule.comethz.ch A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). lookchem.comethz.ch The use of one equivalent of m-CPBA typically yields the sulfoxide (B87167), while two equivalents lead to the formation of the sulfone (6,6-dioxide derivative). ethz.ch

This oxidation has been demonstrated in the synthesis of various derivatives. For instance, the oxidation of an N-Boc protected 6-thia-2-azaspiro[3.4]octane derivative with m-CPBA produces the corresponding sulfonyl alcohol in high yield (89%). lookchem.com Similarly, tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate can be oxidized to its 6,6-dioxide form. sigmaaldrich.cn The resulting sulfones, such as 6λ⁶-thia-1-azaspiro[3.4]octane-6,6-dione, are stable compounds that have been characterized and are available commercially. molport.comfluorochem.co.uk

The oxidation to sulfones can significantly impact the physicochemical properties of the molecule, including its polarity and hydrogen bonding capacity. thieme-connect.com This modification is a valuable tool for medicinal chemists to fine-tune the properties of drug candidates. researchgate.net

Starting MaterialOxidizing AgentProductYieldReference
N-Boc-6-thia-2-azaspiro[3.4]octane derivativem-CPBAN-Boc-6-thia-2-azaspiro[3.4]octane sulfonyl alcohol89% lookchem.com
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylateNot specifiedtert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxideNot specified sigmaaldrich.cn
Thioether 133 (a 1-thia-6-azaspiro[3.3]heptane derivative)m-CPBA (2.1 equiv)tert-Butyl 1,1-dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylate (134)Not specified ethz.ch

Reactivity and Stability of the Thietane Ring System

The thietane ring, a four-membered sulfur-containing heterocycle, is a key structural component of this compound. While four-membered rings are generally associated with ring strain, the thietane ring in this spirocyclic system demonstrates considerable stability. acs.org However, it can undergo specific reactions, particularly when activated.

Reactions at the Nitrogen Center

The nitrogen atom of the azetidine (B1206935) ring is another primary site for chemical transformations, enabling the introduction of a wide array of functional groups.

N-Protection and Deprotection Strategies (e.g., N-BOC protected derivatives)

To control reactivity and enable selective transformations, the nitrogen atom of the this compound core is often protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. lookchem.comresearchgate.net N-Boc protected derivatives, such as tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate, are frequently used as intermediates in multi-step syntheses. lgcstandards.comcymitquimica.com

The Boc group can be introduced under standard conditions and is stable to a variety of reaction conditions, allowing for modifications at other positions of the molecule. For example, the synthesis of 6-azaspiro[4.3]alkanes has been achieved from N-Boc-azetidinone. researchgate.net Deprotection of the Boc group is typically achieved under acidic conditions, providing the free amine for further functionalization. researchgate.net For instance, reductive deprotection has been used to unmask an amine in a 6-thia-2-azaspiro[3.4]octane derivative in 78% yield. lookchem.com

N-Alkylation and Acylation Reactions

The secondary amine of the this compound can undergo N-alkylation and N-acylation reactions to introduce a variety of substituents. core.ac.ukbeilstein-journals.org These reactions are fundamental for building molecular diversity and exploring structure-activity relationships in drug discovery programs. core.ac.uk For example, N-alkylation of sulfonamides with alcohols has been reported, a reaction type that could be applicable to the nitrogen of the azaspirooctane core. beilstein-journals.org The ability to introduce different alkyl and acyl groups allows for the fine-tuning of the molecule's properties to enhance its biological activity and pharmacokinetic profile. core.ac.ukbeilstein-journals.org

Reactivity of Spirocyclic Junction and Adjacent Functional Groups

The spirocyclic nature of this compound imparts conformational rigidity to the molecule. researchgate.net The spiro junction itself is generally unreactive under standard synthetic conditions, providing a stable scaffold for the attachment of various functional groups. The reactivity of the molecule is therefore primarily dictated by the functional groups attached to the azetidine and thietane rings.

For instance, derivatives of 6-thia-2-azaspiro[3.4]octane incorporating alcohols have been synthesized. lookchem.com These alcohol functionalities can be further manipulated, for example, through oxidation or conversion to other functional groups. Similarly, the introduction of carboxylic acids, as seen in derivatives like 5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid, provides a handle for amide bond formation or other transformations. The strategic placement of these functional groups allows for the creation of diverse molecular architectures with tailored properties. lookchem.com

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl group in certain this compound derivatives makes them susceptible to nucleophilic attack. For instance, catechols can act as nucleophiles in Michael addition reactions with cephalosporin (B10832234) analogues containing an α,β-unsaturated carbonyl moiety, leading to the formation of spiro-cephalosporin compounds. mdpi.com This reaction proceeds via the formation of a catechol monoanion, which then attacks the β-carbon of the unsaturated system. mdpi.com

Another example involves the reaction of imines with ketenes, known as the Staudinger reaction, which results in the formation of β-lactam rings. thieme-connect.com This [2+2] cycloaddition is a powerful tool for constructing four-membered azetidinone rings. thieme-connect.com Similarly, imines can undergo [2+2] cycloadditions with enol ethers, facilitated by the ring strain of substrates like (alkoxymethylene)cyclopropanes, to yield spiranes at ambient temperatures. thieme-connect.com

The carbonyl groups present in derivatives like 5,7-diazaspiro[3.4]octane-6,8-dione are also reactive towards nucleophiles. smolecule.com The nitrogen atoms in the azaspiro structure can participate in substitution reactions, further expanding the synthetic utility of these compounds. smolecule.comsmolecule.com

Condensation and Cyclization Reactions

Condensation and cyclization reactions are pivotal in the synthesis and modification of the this compound core. A notable example is the 1,3-dipolar cycloaddition of a thiocarbonyl ylide with a β,β-disubstituted conjugated ester derived from N-Boc-azetidin-2-one. lookchem.com This reaction constructs the 6-thia-2-azaspiro[3.4]octane framework. lookchem.com The thiocarbonyl ylide can be generated in situ from precursors like bis(trimethylsilylmethyl)sulfoxide or chloromethyl trimethylsilylmethyl sulfide (B99878). lookchem.com

Spirocyclization can also be achieved through intramolecular reactions. For example, treatment of unsaturated lactams with samarium(II) iodide can induce spiroannulation to form spirocyclic pyrrolidinones, although this can sometimes compete with the formation of open-chain ketones. thieme-connect.com The success of this spirocyclization is often dependent on the nature of the substituent on the nitrogen atom. thieme-connect.com

Furthermore, multicomponent reactions offer an efficient pathway to complex spirocycles. A cascade three-component reaction involving alkylhydroxylamine hydrochlorides, bicyclopropylidene, and formaldehyde (B43269) (which forms a nitrone in situ) under microwave heating can produce 3-spirocyclopropanated β-lactams. thieme-connect.com

The tables below provide examples of reactants and the resulting spirocyclic products from various condensation and cyclization reactions.

Reactant 1Reactant 2Reaction TypeProduct
N-Boc-azetidin-2-one derived conjugated esterThiocarbonyl ylide1,3-Dipolar Cycloaddition6-Thia-2-azaspiro[3.4]octane derivative
Unsaturated lactamSamarium(II) iodideIntramolecular SpirocyclizationSpirocyclic pyrrolidinone
Alkylhydroxylamine hydrochlorideBicyclopropylidene / FormaldehydeThree-component Cascade3-Spirocyclopropanated β-lactam
Reactant 1Reactant 2Reaction TypeProduct
Cephalosporin with α,β-unsaturated carbonylCatecholMichael Addition/SpirocyclizationSpiro-cephalosporin
ImineKeteneStaudinger [2+2] Cycloadditionβ-Lactam (Azetidin-2-one)
Imine(Alkoxymethylene)cyclopropane[2+2] CycloadditionSpirane
5,7-Diazaspiro[3.4]octane-6,8-dioneNucleophileNucleophilic AdditionSubstituted spiro-dione

Ring-Opening Reactions and Transformations of Strained Rings

The inherent ring strain in the four-membered azetidine ring of this compound derivatives makes them susceptible to ring-opening reactions. acs.org This reactivity can be harnessed for further synthetic transformations. For instance, the strained ring can be opened by nucleophiles, leading to the formation of functionalized acyclic or larger ring structures. acs.org

The thermal electrocyclic ring opening of aziridines is a well-established method for generating azomethine ylides. These reactive intermediates can then participate in [3+2]-cycloaddition reactions with various dipolarophiles, including thioketones, to form five-membered heterocyclic rings like thiazolidines. uzh.ch

In a related transformation, 2-(thiocyanomethyl)aziridines can undergo a ring transformation catalyzed by titanium tetrachloride (TiCl₄) to produce 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines. researchgate.net This reaction provides a pathway to these valuable heterocyclic systems. researchgate.net

The reactivity of related strained spirocycles, such as 1,5-dioxaspiro[3.2]hexanes, demonstrates the propensity of these systems to undergo ring-opening. These compounds react with various heteroatom nucleophiles to yield α-substituted-β'-hydroxy ketones. acs.org However, the outcome can be influenced by the nature of the nucleophile, with some Lewis acidic nucleophiles leading to 2,2-disubstituted oxetanes instead. acs.org

Functional Group Interconversions on the Azetidine and Pyrrolidine (B122466) Rings

Once the this compound scaffold is constructed, the functional groups on both the azetidine and the tetrahydrothiophene (B86538) (a substituted pyrrolidine analog) rings can be further manipulated. lookchem.com For example, an ester group on the tetrahydrothiophene ring of a 6-thia-2-azaspiro[3.4]octane derivative can be saponified to the corresponding carboxylic acid. lookchem.com This acid can then be subjected to a Curtius rearrangement to furnish an orthogonally protected bisamine. lookchem.com Subsequent deprotection can then yield the free amine. lookchem.com

Oxidation of the sulfur atom in the tetrahydrothiophene ring is another common transformation. Using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), the sulfide can be oxidized to a sulfone, creating a this compound 6,6-dioxide derivative. lookchem.commolport.com

On the azetidine ring, the nitrogen atom, often protected with a tert-butoxycarbonyl (Boc) group during synthesis, can be deprotected to reveal the free amine. lookchem.com This amine can then be involved in further reactions, such as N-alkylation or acylation. researchgate.net

The table below summarizes key functional group interconversions.

Starting Functional GroupReagent(s)Resulting Functional GroupRing
Ester1. Base (e.g., LiOH) 2. H₃O⁺Carboxylic AcidTetrahydrothiophene
Carboxylic Acid1. DPPA, Et₃N 2. t-BuOH, heatBoc-protected AmineTetrahydrothiophene
SulfidemCPBASulfoneTetrahydrothiophene
Boc-protected AmineAcid (e.g., HCl)AmineAzetidine
AmineAlkyl HalideN-Alkylated AmineAzetidine

Diastereoselective Transformations and Control of Chirality

The synthesis of this compound derivatives often creates stereocenters, making the control of chirality a critical aspect of their chemistry. Diastereoselective reactions are employed to control the relative stereochemistry of these centers. For example, the reduction of an exocyclic C=C double bond in the enamide moiety of certain spirocyclic pyrrolidone precursors can proceed with excellent diastereoselectivity. researchgate.net This allows for the creation of multiple new stereocenters in a controlled manner. researchgate.net

In the synthesis of spiro-cephalosporin analogues through spiro-cyclisation reactions, diastereomers are often formed. mdpi.com For instance, the reaction of certain coumarins and flavonoids with a cephalosporin derivative can lead to the formation of diastereomers with ratios as high as 14:1. mdpi.com In some cases, these diastereomers can be separated and their stereochemistry determined using techniques like NOESY NMR analysis. mdpi.com

Asymmetric synthesis methodologies are also applied to generate enantiomerically enriched spirocycles. A palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides has been developed to install an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity. researchgate.netresearchgate.net The resulting products can then be transformed into novel enantioenriched spirocycles. researchgate.netresearchgate.net Similarly, the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been achieved with excellent yields and high diastereomeric ratios (up to 98:2) through the addition of 3-azetidinecarboxylate anions to Davis-Ellman imines. researchgate.net

Structural Characterization and Spectroscopic Analysis of 6 Thia 1 Azaspiro 3.4 Octane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 6-thia-1-azaspiro[3.4]octane derivatives, offering deep insights into their complex structures. ipb.pt

Application of 1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in determining the intricate molecular architecture of this compound compounds. weebly.com

¹H NMR: Proton NMR (¹H NMR) is the initial and most informative experiment, providing details on the chemical environment of each proton. For instance, in a derivative like 5-benzyl-7-bromo-5-azaspiro[3.4]octane, the protons on the aromatic ring of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.23–7.38 ppm. nih.gov The protons of the spirocyclic core exhibit more complex splitting patterns and chemical shifts depending on their spatial orientation. nih.gov

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements the proton data by revealing the number of unique carbon atoms and their hybridization state. In 5-benzyl-7-bromo-5-azaspiro[3.4]octane, the carbon signals are observed across a wide range, with the aromatic carbons appearing around δ 127.2–140.2 ppm and the aliphatic carbons of the spirocycle at higher fields. nih.gov

2D NMR Techniques: To definitively assign all proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments are indispensable. ox.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. ox.ac.uk This is crucial for tracing the proton networks within the azetidine (B1206935) and tetrahydrothiophene (B86538) rings of the spirocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the quaternary spiro-carbon and for connecting different fragments of the molecule, such as a substituent on the nitrogen atom to the spirocyclic core. ipb.pt

Below is a representative table of NMR data for a substituted this compound derivative.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.38–7.27 (m, 4H), 7.23 (m, 1H)128.6, 128.5, 127.2
Aromatic C140.2
CHBr4.50 (m, 1H)50.0
CH₂N3.87–3.60 (m, 2H)61.4
CH₂3.08–2.96 (m, 1H), 2.82 (dd, 1H), 2.69 (dd, 1H), 2.44–2.21 (m, 3H), 1.92 (m, 1H), 1.66 (m, 3H)66.6, 52.3, 45.2, 30.6, 29.9, 13.8

Data for 5-Benzyl-7-bromo-5-azaspiro[3.4]octane in DMSO-d₆ nih.gov

Conformational Analysis using Advanced NMR Methods

The three-dimensional shape, or conformation, of this compound compounds is critical to their biological activity. Advanced NMR techniques, particularly the Nuclear Overhauser Effect (nOe), provide through-space correlations between protons that are close in proximity, which is essential for determining the molecule's preferred conformation. ox.ac.uk

For example, nOe experiments can reveal the relative orientation of substituents on the two rings. The puckering of the four-membered azetidine ring and the five-membered tetrahydrothiophene ring can also be inferred from coupling constants and nOe data. acs.org The introduction of substituents can lead to a more puckered conformation to alleviate steric strain. acs.org

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Elucidation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and precise three-dimensional structure of chiral this compound compounds. soton.ac.uk This technique requires the formation of a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern provides a detailed electron density map from which the exact position of each atom in the crystal lattice can be determined. core.ac.uk

For instance, the absolute configuration of enantiomerically pure derivatives, such as (R)-1n·HCl, a related azaspiro[3.4]octane, was unambiguously confirmed through X-ray diffraction studies. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's solid-state conformation. lookchem.com

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound compounds and to assess their purity. acs.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. acs.org This is a crucial step in confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. bellevuecollege.edu Different bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. vscht.cz

For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. acs.org For example:

C-H stretching: Aliphatic C-H stretches typically appear in the 2850-2960 cm⁻¹ region. libretexts.org

C-N stretching: The C-N stretching vibration of the azetidine ring can be observed in the fingerprint region.

C=O stretching: If the spirocycle is derivatized with a carbonyl-containing group, such as an amide or ester, a strong absorption will be present in the 1670-1780 cm⁻¹ range. pressbooks.pub For example, a related compound, 5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid, shows a strong absorption for the carbonyl group.

S=O stretching: In oxidized derivatives, such as a sulfoxide (B87167) or sulfone, strong absorptions corresponding to the S=O stretch would be expected.

The following table summarizes characteristic IR absorption frequencies for functional groups relevant to this compound compounds.

Functional Group Characteristic Absorption (cm⁻¹)
Alkane C-H Stretch2850 - 2960
Carbonyl C=O Stretch1670 - 1780
Aromatic C=C Stretch1400 - 1600

Theoretical and Computational Studies of 6 Thia 1 Azaspiro 3.4 Octane Ring Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the behavior of complex molecular systems. For spirocyclic compounds, these methods can predict reactivity and guide synthetic efforts.

Investigation of Reaction Mechanisms and Transition States

While specific studies on the reaction mechanisms of 6-thia-1-azaspiro[3.4]octane are not extensively documented, computational methods have been applied to understand the formation of similar azaspiro systems. For instance, the mechanism of aminolysis of related epoxysulfolanes has been investigated using the M06-2X/6–31++G** level of theory, revealing that a base-catalyzed rearrangement to an allylic alcohol is the most probable initial step. researchgate.net

In the context of forming the azetidine (B1206935) ring, a key component of this compound, DFT calculations have been used to study the competition between the formation of four-membered azetidine rings and five-membered pyrrolidine (B122466) rings. acs.org These calculations can help in understanding the factors that favor the desired spirocyclic framework. For example, in the synthesis of spiro-azetidin-2-ones, the proposed mechanism involves two sequential cyclizations, the energetics of which can be modeled to understand the reaction pathway. nih.gov

The investigation of transition states is crucial for understanding reaction kinetics. For related spirocyclic systems, DFT modeling with basis sets like B3LYP/6-31G(d) is employed to optimize geometries and identify transition state structures. These computational approaches are vital for predicting the feasibility of synthetic routes and for understanding the stereochemical outcomes of reactions leading to compounds like this compound.

Exploration of Energetics and Reaction Pathways

The exploration of reaction energetics and pathways through computational means provides a deeper understanding of the formation of spirocyclic compounds. DFT calculations are a common choice for mapping out the potential energy surfaces of reactions involving spirocycles. beilstein-journals.org These calculations can determine the relative energies of reactants, intermediates, transition states, and products, thereby identifying the most favorable reaction pathway.

For instance, in the synthesis of oxa-spirocyclic compounds via cobalt(III) catalysis, kinetic studies combined with DFT calculations have identified migratory insertion as the rate-determining step. nih.gov Such insights are transferable to the study of thia-azaspiro[3.4]octane systems, where understanding the thermodynamics and kinetics of ring formation is essential for optimizing synthetic protocols. The choice of functional and basis set in these calculations is critical for obtaining accurate energetic predictions.

Theoretical Exploration of Ring Strain and Stability in Azaspiro[3.4]octanes

The this compound molecule incorporates a four-membered azetidine ring and a five-membered tetrahydrothiophene (B86538) ring fused at a single carbon atom. Four-membered rings are known to possess significant ring strain, which influences their stability and reactivity. acs.orgacs.org The strain in the azetidine ring is generally less than that in a three-membered aziridine (B145994) ring. nih.gov

Computational Studies on Molecular Geometry and Electronic Structure

The precise molecular geometry and electronic structure of this compound can be determined through computational methods. DFT calculations, for example, can provide optimized geometries, bond lengths, bond angles, and dihedral angles. For the related oxetane (B1205548) ring, X-ray and computational studies have determined C-O and C-C bond lengths to be around 1.46 Å and 1.53 Å, respectively, with bond angles deviating significantly from ideal tetrahedral or trigonal planar geometries due to ring strain. acs.org

The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated. This information is critical for predicting sites of nucleophilic or electrophilic attack and for understanding the molecule's potential interactions with biological targets. For example, the sulfur atom in the thiadispiro system could be identified as a potential nucleophilic center.

Below is a table summarizing the types of computational data that can be obtained for this compound and its derivatives.

Computational DataDescriptionRelevance
Optimized Geometry The lowest energy three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.Provides the fundamental structure of the molecule.
Ring Strain Energy The excess energy of the cyclic molecule compared to a similar acyclic reference compound.Influences the stability and reactivity of the molecule.
Conformational Analysis Identification of stable conformers and the energy barriers for interconversion between them.Determines the flexibility and predominant shapes of the molecule.
Frontier Molecular Orbitals The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.Predicts reactivity and electronic properties.
Transition State Structures The geometry of the highest energy point along a reaction coordinate.Essential for understanding reaction mechanisms and calculating activation energies.
Reaction Energetics The change in energy (enthalpy and Gibbs free energy) during a chemical reaction.Determines the feasibility and spontaneity of a reaction.

Applications of 6 Thia 1 Azaspiro 3.4 Octane in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

6-Thia-1-azaspiro[3.4]octane has emerged as a privileged building block in drug discovery and organic synthesis due to its inherent three-dimensional character. researchgate.net Unlike flat, aromatic systems that have traditionally dominated medicinal chemistry, this spirocycle offers a rigid, well-defined spatial arrangement of atoms. sigmaaldrich.com This three-dimensionality is crucial for enhancing target selectivity and improving physicochemical properties of potential drug candidates. researchgate.net

The presence of both a sulfur and a nitrogen heteroatom within the spirocyclic system increases the number of vectors for substitution, allowing for the creation of complex molecular architectures that can effectively populate three-dimensional chemical space. sigmaaldrich.com Researchers have successfully utilized these spirocycles as key intermediates for synthesizing more elaborate molecules. evitachem.com The azetidine (B1206935) ring (the four-membered ring containing the nitrogen) and the tetrahydrothiophene (B86538) ring (the five-membered ring with sulfur) can be selectively functionalized, making this compound a versatile platform for building diverse and innovative molecular scaffolds. researchgate.netsigmaaldrich.com Its utility is further demonstrated by its role as a structural surrogate for common drug components like piperazine, which can help in exploring new chemical and patent space. researchgate.net

Development of Multifunctional Modules for Chemical Space Exploration

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically exist. nih.gov Exploring this space is a fundamental goal in drug discovery to identify novel bioactive compounds. nih.gov this compound and its analogues are considered ideal candidates for this exploration due to their novelty and rigidity. researchgate.net They serve as "multifunctional modules," which are foundational components that can be systematically modified to generate a wide array of derivatives. nih.govnih.gov

The synthesis of these thia-azaspiro[3.4]octanes through robust and step-economic routes allows chemists to access previously uncharted molecular frameworks. nih.govnih.gov These modules are designed to be structurally diverse, providing a rich foundation for fragment-based libraries used in drug discovery. sigmaaldrich.com The introduction of stereogenic centers in these spirocycles provides an opportunity for developing complex three-dimensional molecules, enabling medicinal chemists to "escape from flatland"—the over-reliance on two-dimensional structures. researchgate.net

Feature of this compoundContribution to Chemical Space ExplorationSource(s)
Spirocyclic Core Provides a rigid, three-dimensional scaffold, moving away from flat aromatic structures. researchgate.netsigmaaldrich.com
Heteroatom Presence (S, N) Increases the number of exit vectors for substitution, allowing for diverse functionalization. sigmaaldrich.com
Novelty Represents an underexplored region of chemical space, offering new intellectual property opportunities. sigmaaldrich.comnih.govnih.gov
Conformational Restriction The rigid structure offers predictable vectorization for more selective target interaction. researchgate.net

Strategies for Constructing Spirocyclic Scaffolds for Compound Library Generation

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The utility of this compound in this context is dependent on efficient and scalable synthetic strategies to produce the core scaffold and its derivatives. Researchers have developed step-economic and scalable syntheses for novel thia-azaspiro[3.4]octanes, which can be performed on a large scale. researchgate.netnih.gov

These synthetic routes are designed to be robust, allowing for the reliable production of the spirocyclic core. nih.gov Once the this compound scaffold is obtained, it can be systematically functionalized to generate a library of related compounds. sigmaaldrich.com For instance, the nitrogen atom in the azetidine ring can be derivatized using various standard reactions. This approach allows for the creation of a diverse set of molecules from a common core structure, which is essential for building compound libraries aimed at exploring structure-activity relationships. The development of enantioselective approaches further enhances the structural diversity of the compounds that can be generated. nih.gov

Potential Applications in Material Science and Polymer Chemistry

While the primary focus of research on this compound has been overwhelmingly in the domain of medicinal chemistry and drug discovery, its unique structural properties could offer potential in other fields. The rigid spirocyclic framework and the presence of reactive heteroatoms are features that can be exploited in the design of novel materials. For example, the defined three-dimensional structure could be used to create polymers with specific spatial arrangements or to act as a core for building complex supramolecular assemblies. However, based on available scientific literature, the application of this compound in material science and polymer chemistry remains a largely unexplored area.

Future Directions and Emerging Research Avenues for 6 Thia 1 Azaspiro 3.4 Octane Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While methods for the synthesis of spirocyclic sultams exist, the development of more efficient, scalable, and versatile routes to 6-thia-1-azaspiro[3.4]octane and its analogues remains a key area of future research. Current strategies often involve multi-step sequences, and improving upon these is crucial for making these valuable building blocks more accessible.

Future efforts are likely to focus on:

One-Pot Reductive Cyclization: Building upon methods developed for other spirocyclic sultams, one-pot intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides presents a highly efficient strategy. researchgate.netnih.gov This approach, which involves the reduction of a nitrile to an amine followed by spontaneous intramolecular sulfonylation, could be adapted for the synthesis of the this compound core from readily available starting materials. researchgate.netnih.gov

[3+2] Cycloaddition Reactions: Azomethine ylides are powerful intermediates for the construction of five-membered nitrogen-containing rings. The development of novel [3+2] cycloaddition strategies using azomethine ylide equivalents could provide a convergent and modular route to the pyrrolidine (B122466) portion of the this compound scaffold. researchgate.net

Strain-Release Driven Spirocyclization: The use of strained precursors, such as bicyclo[1.1.0]butanes, has emerged as a powerful method for the synthesis of other spiro[3.4]octane systems. nih.gov Exploring analogous strategies where a strained precursor is induced to undergo spirocyclization could lead to novel and rapid access to the this compound framework.

Synthetic StrategyKey FeaturesPotential Advantages
One-Pot Reductive CyclizationIntramolecular cyclization of cyanoalkylsulfonyl fluorides. researchgate.netnih.govHigh efficiency, scalability, one-pot procedure. nih.gov
[3+2] CycloadditionReaction of azomethine ylide equivalents with a suitable dipolarophile. researchgate.netModularity, convergent synthesis.
Strain-Release Driven SpirocyclizationUtilization of strained ring systems to drive the formation of the spirocycle. nih.govRapid construction of the core scaffold.

Exploration of Underexplored Chemical Reactivity and Derivatization

The full chemical reactivity profile of the this compound system is yet to be comprehensively explored. Future research will likely delve into the selective functionalization of this scaffold to generate diverse libraries of compounds for various applications.

Key areas for exploration include:

N-Functionalization: The secondary amine in the pyrrolidine ring is a prime handle for derivatization. Future studies will likely explore a wide range of reactions, including N-arylation, N-alkylation, and acylation, to introduce diverse substituents. researchgate.net This will be crucial for modulating the physicochemical properties of the molecule and for its integration into larger molecular frameworks.

C-H Activation: Direct functionalization of the carbon skeleton through C-H activation represents a powerful and atom-economical approach to derivatization. acs.org Rhodium-catalyzed C-H activation has been successfully employed in the synthesis of other spirocyclic sultams and could be a promising avenue for the late-stage functionalization of the this compound core. nih.gov

Ring-Opening Reactions: Investigating the stability of the sultam and azetidine (B1206935) rings under various conditions could reveal novel ring-opening reactions, providing access to unique linear sulfonamide derivatives that are not easily accessible through other means.

Advanced Strategies for Stereochemical Control in Synthesis

The spirocyclic nature of this compound means that substituted derivatives can exist as multiple stereoisomers. The development of methods for the stereocontrolled synthesis of this scaffold is a critical area of future research, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Promising strategies include:

Asymmetric Catalysis: The use of chiral catalysts, such as rhodium complexes with atropchiral cyclopentadienyl (B1206354) ligands, has proven effective in the enantioselective synthesis of spirocyclic sultams through [3+2] annulation reactions. nih.gov Adapting these and other asymmetric catalytic methods will be a primary focus for accessing enantiomerically pure this compound derivatives.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the precursor molecules could be employed to direct the stereochemical outcome of the cyclization reactions. While this is a more traditional approach, it can be highly effective and reliable.

Kinetic Resolution: For racemic mixtures of this compound derivatives, the development of efficient kinetic resolution protocols, either enzymatic or through asymmetric catalysis, could provide access to the individual enantiomers.

Stereocontrol StrategyPrincipleExpected Outcome
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other. nih.govEnantiomerically enriched or pure spirocycles.
Chiral AuxiliariesA chiral group is temporarily attached to the substrate to direct a stereoselective reaction.Diastereomerically enriched intermediates that can be converted to enantiomerically enriched products.
Kinetic ResolutionOne enantiomer of a racemic mixture reacts faster than the other, allowing for their separation.Separation of a racemic mixture into its constituent enantiomers.

Integration into Complex Molecular Frameworks for New Chemical Entities

The description of thia-azaspiro[3.4]octanes as "uncharted multifunctional modules for drug discovery chemistry" highlights their potential as building blocks for the synthesis of new chemical entities. nih.gov Their rigid, three-dimensional structure is a desirable feature for improving the pharmacological properties of drug candidates.

Future research in this area will focus on:

Scaffold Hopping: Utilizing the this compound core as a bioisosteric replacement for other, more common heterocyclic rings in known bioactive molecules. This can lead to new compounds with improved properties and novel intellectual property.

Fragment-Based Drug Discovery: The compact and rigid nature of the this compound scaffold makes it an ideal fragment for use in fragment-based drug discovery campaigns.

Synthesis of Complex Natural Product Analogues: Incorporating the this compound motif into analogues of complex natural products could lead to the discovery of novel biological activities.

Expanding Applications in Non-Medicinal Science (e.g., Advanced Materials)

While the primary focus of research on this compound and related compounds has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in materials science. This is a largely unexplored but promising future direction.

Potential areas of investigation include:

Polymer Chemistry: The bifunctional nature of this compound (a secondary amine and a sultam) could allow for its use as a monomer in the synthesis of novel polymers. The rigid spirocyclic core could impart unique thermal and mechanical properties to the resulting materials.

Ligands for Catalysis: The nitrogen and oxygen atoms of the this compound scaffold could potentially act as coordination sites for metal ions. Derivatized, chiral versions of this spirocycle could be investigated as novel ligands for asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Thia-1-azaspiro[3.4]octane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of azaspirocycles like this compound often involves cycloaddition reactions or ring-closing strategies. For example, 1,3-dipolar cycloaddition using triphenylphosphorane intermediates under controlled temperatures (e.g., 40°C in CH₂Cl₂) can yield spirocyclic frameworks with >90% efficiency . Key factors include solvent choice (e.g., dichloromethane for polarity control), stoichiometric ratios of reagents, and purification via flash chromatography (SiO₂, hexane/EtOAc gradients). Yield optimization requires monitoring reaction kinetics and intermediates via TLC or HPLC.

Q. How can the structural configuration of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming spirocyclic geometry. For instance, ¹H and ¹³C NMR can identify deshielded protons adjacent to sulfur atoms and distinguish axial/equatorial substituents. X-ray crystallography provides definitive proof of spiro connectivity, as seen in analogous compounds like 2-Oxa-6-azaspiro[3.4]octane, where the spiro carbon’s tetrahedral geometry is resolved . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. What are the primary reactivity patterns of this compound under acidic or basic conditions?

  • Methodological Answer : The thia-azaspiro system exhibits sensitivity to ring-opening reactions. In acidic media, protonation of the nitrogen atom can destabilize the spiro structure, leading to cleavage of the thiazolidine ring. Under basic conditions, nucleophilic attack at the sulfur or nitrogen may occur. Stability studies using pH-controlled buffers (e.g., phosphate-buffered saline) combined with HPLC monitoring are recommended to map degradation pathways .

Advanced Research Questions

Q. How do structural modifications to this compound impact its bioactivity, and what computational tools are used to predict these effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the spiro carbon or heteroatoms. For example, introducing electron-withdrawing groups (e.g., trifluoroacetate) can enhance metabolic stability . Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to targets like enzymes or receptors. Comparative studies with analogs (e.g., 1,6-Diazaspiro[3.4]octane derivatives) reveal how sulfur substitution vs. nitrogen affects target interactions .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) and orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition) are essential. Meta-analyses of published data, adjusted for methodological biases (e.g., solvent effects in DMSO), can reconcile conflicting results. For example, antimalarial activity against Plasmodium falciparum may depend on redox conditions influenced by the thia moiety .

Q. How can factorial design optimize the synthesis and functionalization of this compound for high-throughput screening?

  • Methodological Answer : A 2³ factorial design can test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions for yield and purity. For functionalization, Taguchi arrays evaluate substituent effects (e.g., alkyl vs. aryl groups) on bioactivity. Automated liquid handlers enable parallel synthesis of derivatives, with LC-MS for rapid characterization .

Methodological Frameworks

Q. What theoretical frameworks guide the study of this compound’s mechanism of action in biological systems?

  • Methodological Answer : Ligand-based drug design (LBDD) and transition-state theory are often applied. For example, the "spirocyclic constraint" hypothesis posits that rigid spiro structures enhance target selectivity by reducing conformational entropy. Biochemical assays (e.g., enzyme inhibition kinetics) validate these models, while molecular dynamics simulations (AMBER, GROMACS) track binding stability .

Q. How should researchers integrate spectroscopic and crystallographic data to resolve ambiguities in spirocyclic compound characterization?

  • Methodological Answer : Multi-technique triangulation is critical. Overlay ¹H NMR spectra with DFT-predicted chemical shifts to confirm assignments. For ambiguous NOE effects, X-ray diffraction provides definitive spatial relationships. Case studies on 2-Oxa-6-azaspiro[3.4]octane demonstrate how crystallography resolves stereochemical uncertainties that NMR alone cannot .

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